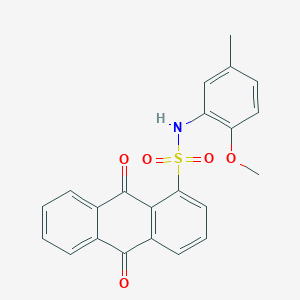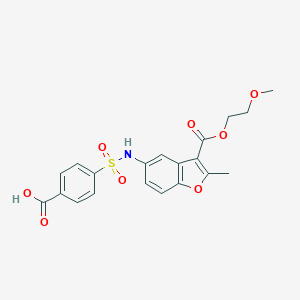![molecular formula C25H26N2O3S3 B280759 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BAY 11-7082 and is a potent inhibitor of nuclear factor-kappaB (NF-κB) activation.
科学的研究の応用
BAY 11-7082 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BAY 11-7082 has been used in studies investigating the role of NF-κB in various diseases, including cancer, inflammatory disorders, and viral infections. It has also been used as a tool in chemical biology to study the function of NF-κB and its downstream signaling pathways.
作用機序
BAY 11-7082 inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, cell proliferation, and cell survival. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various cell types. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit the growth and invasion of cancer cells. Additionally, BAY 11-7082 has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus.
実験室実験の利点と制限
BAY 11-7082 is a potent and specific inhibitor of NF-κB activation, making it a valuable tool for studying the function of NF-κB in various biological processes. Its high potency and selectivity make it suitable for use in both in vitro and in vivo experiments. However, BAY 11-7082 has been shown to have some off-target effects, including the inhibition of other signaling pathways, such as the JAK/STAT pathway. Therefore, caution should be exercised when interpreting the results of experiments using BAY 11-7082.
将来の方向性
BAY 11-7082 has shown great promise in various fields of scientific research, and there are many future directions for its use. One potential application is in the development of new anti-inflammatory drugs for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. BAY 11-7082 has also shown potential as an anti-cancer agent, and further studies are needed to investigate its efficacy in various types of cancer. Additionally, BAY 11-7082 may have potential as an anti-viral agent, and further studies are needed to investigate its efficacy against a broader range of viruses. Overall, BAY 11-7082 is a valuable tool for studying the function of NF-κB and its downstream signaling pathways, and its potential applications in various fields of scientific research make it an exciting area of study for future research.
合成法
The synthesis of BAY 11-7082 involves the reaction of 2-hydroxy-3-tert-butyl-5-methylbenzenesulfonamide with 2-mercaptobenzothiazole in the presence of potassium carbonate. The resulting product is then purified by column chromatography to obtain pure BAY 11-7082. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of BAY 11-7082.
特性
分子式 |
C25H26N2O3S3 |
|---|---|
分子量 |
498.7 g/mol |
IUPAC名 |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H26N2O3S3/c1-15-12-17(25(3,4)5)13-23(16(15)2)33(29,30)27-18-10-11-20(28)22(14-18)32-24-26-19-8-6-7-9-21(19)31-24/h6-14,27-28H,1-5H3 |
InChIキー |
QCDKROPDNLFEOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C |
正規SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)

![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-({[3-(Ethoxycarbonyl)-2-propylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280696.png)

![4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)
![4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid](/img/structure/B280700.png)
![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)